Diethyl Methylsuccinate: A Comprehensive Guide to Chemical Properties, Synthesis, and Advanced Applications
Diethyl Methylsuccinate: A Comprehensive Guide to Chemical Properties, Synthesis, and Advanced Applications
Executive Summary
Diethyl methylsuccinate (CAS: 4676-51-1), systematically known as diethyl 2-methylbutanedioate, is a highly versatile dicarboxylic acid ester[1]. Characterized by its stable molecular framework (C9H16O4) and a critical stereocenter, this compound has emerged as a cornerstone in modern organic synthesis. It functions as a vital chiral building block for active pharmaceutical ingredients (APIs), a stereospecific internal electron donor in Ziegler-Natta catalysis, and a key volatile marker in metabolomic profiling[2][3]. This technical guide synthesizes its physicochemical properties, mechanistic synthesis pathways, and field-validated experimental protocols for researchers and drug development professionals.
Physicochemical Profiling
Establishing a precise physicochemical baseline is critical for optimizing downstream reactions, particularly regarding solvent compatibility, distillation parameters, and chromatographic separation. Diethyl methylsuccinate presents as a colorless to pale yellow liquid with a characteristic odor and is highly soluble in standard organic solvents[2].
Table 1: Quantitative Physicochemical Data of Diethyl Methylsuccinate
| Property | Value | Source |
| Molecular Formula | C9H16O4 | [1] |
| Molecular Weight | 188.22 g/mol | [4] |
| CAS Registry Number | 4676-51-1 | [4] |
| Boiling Point | 219.6 °C (at 760 mmHg) | [4] |
| Density | 1.02 g/mL | [4] |
| Refractive Index | 1.425 | [4] |
| Flash Point | 97.3 °C | [4] |
| LogP | 1.13880 | [4] |
| Kovats Retention Index | ~1205 (Semi-standard non-polar) | [1] |
Synthesis Mechanisms: From Traditional to Biocatalytic
While traditional synthesis relies on the acid-catalyzed esterification of methylsuccinic acid with ethanol, modern pharmaceutical applications demand enantiomerically pure (R)- or (S)-enantiomers[2].
Biocatalytic Asymmetric Reduction
Chemical hydrogenation of prochiral substrates (such as diethyl citraconate, diethyl mesaconate, or diethyl itaconate) historically suffers from harsh reaction conditions, reliance on high-pressure hydrogen, and expensive noble metal catalysts with inadequate stereoselectivity[5].
To overcome these limitations, biocatalysis utilizing Ene-reductases (ERs) has become the gold standard. Enzymes such as Bac-OYE1 (from Bacillus sp.), SeER (from Saccharomyces eubayanus), and AfER (from Aspergillus flavus) catalyze the asymmetric reduction of C=C double bonds via stereoselective hydride transfer. This green methodology yields highly optically pure diethyl methylsuccinate (>98% ee) under mild, aqueous conditions[5].
Fig 1: Ene-reductase catalyzed stereodivergent reduction of prochiral substrates.
Strategic Applications in Industry and Research
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Pharmaceutical Intermediates (Chiral Synthons): The defined stereochemistry of chiral diethyl methylsuccinate makes it an ideal building block for synthesizing complex target molecules and bioactive natural products[2][5]. Its stereocenter is transferred intact to the final product, bypassing the need for inefficient late-stage asymmetric resolution.
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Ziegler-Natta Catalysis for Olefin Polymerization: In polymer engineering, diethyl methylsuccinate is utilized as an internal electron donor in Ziegler-Natta catalysts (comprising Mg, Ti, and halogen)[3]. The specific steric bulk and oxygen coordination sites of the ester groups modulate the active titanium sites, driving the stereospecificity of propylene polymerization to yield polymers with a high isotactic index and high xylene insolubility[3].
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Metabolomics and Environmental Profiling: As a volatile ester, diethyl methylsuccinate is a key marker in metabolomic studies. It has been identified via GC-MS in wines fermented with non-Saccharomyces yeasts, influencing the sensory profile[6]. It is also detected in membrane-graded fulvic acid fractions known to promote wheat seed germination[7].
Validated Experimental Methodologies
Protocol 1: Preparative-Scale Biocatalytic Asymmetric Reduction
Objective: Enantioselective production of (R)-diethyl methylsuccinate using Bac-OYE1.
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Biocatalyst Preparation: Cultivate recombinant E. coli expressing Bac-OYE1. Harvest via centrifugation to obtain a working concentration of 50 g/L wet cells[5].
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Buffer Optimization (Causality Check): Suspend the wet cells in a buffered aqueous system. Crucial Step: The enzymatic reduction naturally consumes protons, causing the system's pH to drift upward by 0.5–1.0 over the reaction course. To maintain maximum catalytic efficiency, initiate the reaction at a pH slightly lower than the enzyme's optimum (e.g., start at pH 6.5 if the optimum is 7.5)[5].
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Substrate Loading: Add the prochiral substrate, diethyl citraconate, up to 500 mM. Causality: Bac-OYE1 is specifically selected for its exceptional substrate tolerance. This prevents enzyme inhibition at high titers and eliminates the need for complex, continuous low-dose feeding systems[5].
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Incubation: Incubate the mixture at the enzyme's optimal temperature (e.g., 50 °C for AfER, 45 °C for SeER) under moderate agitation for 14–27 hours[5].
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Self-Validating Extraction: Extract the aqueous phase with ethyl acetate. Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure. Validation: Before proceeding to downstream API synthesis, confirm the enantiomeric excess (>99% ee) and absolute configuration via chiral Gas Chromatography (GC) against a known racemic standard[5].
Protocol 2: GC-MS Extraction and Metabolomic Profiling
Objective: Isolation and identification of diethyl methylsuccinate from complex biological matrices (e.g., wine must or fulvic acid).
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Extraction: Utilize Solid-Phase Microextraction (SPME) to capture the volatile fraction from the sample headspace[6]. Causality: SPME is a solvent-free technique that is highly sensitive to low-abundance volatile esters, preventing solvent-induced artifacts or degradation of the succinate ester during extraction.
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Chromatographic Separation: Desorb the SPME fiber directly into a GC-MS system equipped with a semi-standard non-polar column. Program the oven with a gradual temperature ramp (e.g., 40 °C to 250 °C) to ensure baseline resolution of structurally similar ester isomers.
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Identification & Validation: Identify diethyl methylsuccinate by cross-referencing its mass fragmentation pattern and Kovats Retention Index (~1205) with established mass spectral libraries (e.g., NIST). Validation: Spike the sample with a known internal standard (e.g., a deuterated ester) to quantify the recovery rate and validate the system's limit of detection[1].
Safety and Handling
Diethyl methylsuccinate is a combustible liquid (Flash Point: 97.3 °C)[4]. While specific toxicological data is limited, it should be handled following standard protocols for reactive esters. Operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE) to prevent inhalation or dermal exposure, adhering to EPA and local regulatory guidelines[2].
References
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[5] Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration, MDPI. 5
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[4] 4676-51-1 diethyl methylsuccinate C9H16O4, Formula,NMR,Boiling Point,Density,Flash Point, Guidechem. 4
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[6] Metabolomic profiling of non-Saccharomyces yeasts in wine, Fondazione Edmund Mach.6
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[7] GC-MS Analysis of Membrane-Graded Fulvic Acid and Its Activity on Promoting Wheat Seed Germination, PMC. 7
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[1] Diethyl methylsuccinate | C9H16O4 | CID 107321, PubChem. 1
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[3] WO2000063261A1 - Components and catalysts for the polymerization of olefins, Google Patents. 3
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- 3. WO2000063261A1 - Components and catalysts for the polymerization of olefins - Google Patents [patents.google.com]
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